5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-furyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that features a unique fusion of triazole and thiazine rings. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-furyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde and a sulfur source under acidic or basic conditions. One common method involves the use of thiourea and an appropriate aldehyde in the presence of a catalyst such as piperidine . The reaction is carried out under reflux conditions, leading to the formation of the desired triazolothiazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(2-furyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the triazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolothiazine derivatives.
Substitution: Substituted triazolothiazine derivatives with various functional groups.
Scientific Research Applications
7-(2-furyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-(2-furyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects. It may also interact with cellular receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-furyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
- 7-(2-furyl)-3-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
- 7-(2-furyl)-3-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
Uniqueness
7-(2-furyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its ability to participate in various chemical reactions, while the triazole and thiazine rings contribute to its pharmacological activities .
Properties
Molecular Formula |
C10H7N3O2S |
---|---|
Molecular Weight |
233.25 g/mol |
IUPAC Name |
7-(furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C10H7N3O2S/c1-6-11-12-10-13(6)9(14)5-8(16-10)7-3-2-4-15-7/h2-5H,1H3 |
InChI Key |
HMPQQCSBUFKXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=O)C=C(S2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.